Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate
Description
Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a quinoline derivative characterized by a methyl ester at position 2, a 6-methyl substituent, and a 4-[(2-ethoxyphenyl)amino] group. Quinoline scaffolds are widely explored in medicinal and materials chemistry due to their aromatic stability and ability to engage in π-π and hydrogen-bonding interactions.
Properties
IUPAC Name |
methyl 4-(2-ethoxyanilino)-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-19-8-6-5-7-16(19)22-17-12-18(20(23)24-3)21-15-10-9-13(2)11-14(15)17/h5-12H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPSDIIKCMQKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 2-ethoxyaniline, which is then reacted with 6-methylquinoline-2-carboxylic acid under specific conditions to form the desired product. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate has been investigated for its anticancer properties. Compounds with similar quinoline structures have shown efficacy against various cancer cell lines. Studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest, although specific pathways are still under investigation.
1.2 Antimicrobial Properties
Research suggests that derivatives of quinoline compounds, including this compound, exhibit antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Synthetic Organic Chemistry
2.1 Synthesis of Quinolone Derivatives
this compound serves as a precursor in the synthesis of various quinolone derivatives. These derivatives are essential in producing compounds with diverse pharmacological activities. The synthesis typically involves alkylation reactions and modifications to enhance biological activity.
2.2 Chemical Intermediates
This compound is also utilized as an intermediate in the production of other chemical entities. Its unique functional groups provide a versatile framework for further chemical transformations, allowing for the development of novel compounds with tailored properties.
Pharmacological Insights
3.1 Cardiovascular Research
Recent studies have highlighted the potential of this compound in cardiovascular research, particularly in developing cardiotropic drugs. These drugs aim to improve heart function and manage arrhythmias effectively. Preliminary results indicate that this compound may exhibit significant antiarrhythmic activity, warranting further exploration.
3.2 Enzyme Inhibition Studies
The compound's ability to interact with various enzymes has been documented, suggesting potential roles as enzyme inhibitors. Such interactions could lead to therapeutic applications in diseases where enzyme modulation is beneficial.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro; apoptosis pathways activated. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria; potential for new antibiotic development. |
| Study C | Cardiovascular Applications | Identified as a promising candidate for antiarrhythmic drug development; positive results in animal models. |
Mechanism of Action
The mechanism of action of Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Analysis
The table below highlights key structural differences between the target compound and similar quinoline derivatives:
Key Observations:
- Position 4 Substitution: The target compound’s 4-[(2-ethoxyphenyl)amino] group distinguishes it from methoxy or amino substituents in analogs.
- Position 6 Substitution : The 6-methyl group in the target compound contrasts with fluoro () or methoxy () groups. Methyl substituents may reduce electronic withdrawal effects, stabilizing the aromatic system compared to electron-withdrawing fluoro groups .
- Ester vs. Carboxylic Acid : The methyl ester at position 2 in the target compound and derivatives improves stability and bioavailability compared to free carboxylic acids, which are prone to ionization .
Physicochemical Properties
- Melting Points : Compound 4k () melts at 223–225°C, suggesting that the target compound’s melting point may fall within a similar range due to structural rigidity .
Biological Activity
Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound features a quinoline core, which is known for its diverse biological activities. The presence of the ethoxyphenyl and methyl groups contributes to its solubility and reactivity.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts, including:
- Antitumor Activity : Research indicates that quinoline derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Quinoline derivatives are also noted for their antimicrobial effects. Studies suggest that this compound may exhibit activity against a range of bacterial strains, potentially due to its ability to interfere with bacterial DNA synthesis .
- Antioxidant Activity : The antioxidant potential of quinoline-based compounds has been documented, with evidence suggesting that they can scavenge free radicals and reduce oxidative stress in cellular models .
Case Studies
- Antitumor Effects : A study conducted on the effects of similar quinoline derivatives demonstrated their ability to induce apoptosis in human pancreatic cancer cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins .
- Antimicrobial Testing : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability, highlighting its potential as a therapeutic agent .
- Oxidative Stress Mitigation : A pilot study evaluated the antioxidant effects of related compounds in human keratinocytes exposed to UV radiation. The results indicated that these compounds could effectively reduce oxidative damage, suggesting therapeutic applications in dermatology .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate?
- Synthesis of quinoline derivatives often employs Gould–Jacob, Friedländer, or Pfitzinger reactions for core construction . Transition metal-catalyzed cross-coupling or nucleophilic aromatic substitution can introduce the 2-ethoxyphenylamino group. For esterification, methyl chloroformate or Mitsunobu conditions (using triphenylphosphine/diethyl azodicarboxylate) are viable for carboxylate functionalization . Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile .
Q. How should researchers validate the purity and structural integrity of this compound?
- Use a combination of analytical techniques:
- HPLC-MS : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- NMR (¹H/¹³C) : Assign peaks to verify substituent positions (e.g., methoxy at C2, ethoxyphenylamino at C4) .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical values.
- Melting Point : Compare to literature values (if available) to detect impurities .
Q. What spectroscopic techniques are critical for characterizing substituent effects in this quinoline derivative?
- UV-Vis Spectroscopy : Monitor conjugation via π→π* transitions; substituents like ethoxyphenylamino alter absorption maxima (~300–350 nm) .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches to confirm functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) provides bond lengths/angles and torsion angles . For example, the ethoxyphenyl group’s dihedral angle with the quinoline ring can reveal steric or electronic interactions . If twinning is observed (common in quinoline derivatives), use twin law refinement in SHELXL to resolve overlapping reflections .
Q. What computational strategies are suitable for modeling this compound’s electronic properties?
- *DFT Calculations (B3LYP/6-31G basis set)**: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability under experimental conditions .
Q. How should researchers address contradictions between experimental and computational data?
- Case Example : If NMR chemical shifts conflict with DFT-predicted values, re-examine solvent effects (e.g., implicit vs. explicit solvation models) or check for dynamic processes (e.g., ring puckering) . Cross-validate with X-ray crystallography to confirm spatial arrangements .
Q. What strategies optimize functionalization at the quinoline C4 position for structure-activity studies?
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the C4 amino group, enabling electrophilic substitution .
- Buchwald-Hartwig Coupling : Introduce aryl/heteroaryl groups via palladium catalysis for diversification .
Methodological Notes
- Crystallographic Refinement : For high-resolution data, anisotropic displacement parameters (ADPs) in SHELXL improve accuracy. For low-resolution data, apply restraints to bond distances/angles .
- Data Reproducibility : Archive raw diffraction data (CIF files) and computational input/output files in repositories like Cambridge Structural Database or Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
